molecular formula C8H7ClN2O2 B1374611 1H-benzoimidazole-4-carboxylic acid hydrochloride CAS No. 312600-95-6

1H-benzoimidazole-4-carboxylic acid hydrochloride

Cat. No.: B1374611
CAS No.: 312600-95-6
M. Wt: 198.6 g/mol
InChI Key: NLIYXCFUCJXQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzoimidazole-4-carboxylic acid hydrochloride (CAS: 312600-95-6) is a key chemical building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C8H7ClN2O2 and a molecular weight of 198.60 g/mol, is the hydrochloride salt of the parent benzimidazole carboxylic acid, a modification that often enhances stability and solubility for experimental handling . In scientific research, this compound serves as a versatile precursor for the development of novel bioactive molecules. Studies highlight the benzimidazole core as a privileged scaffold in drug discovery, with derivatives demonstrating significant antiviral activity , including potent inhibition against hepatitis C virus (HCV) with exceptionally low EC50 values . Furthermore, research indicates promising anticancer properties , where structural analogs have suppressed tumor growth in various human cancer cell lines, such as pancreatic carcinoma and leukemia . Beyond its pharmacological applications, this chemical is also investigated in material science as a corrosion inhibitor for metals in industrial environments . The synthetic utility of this compound is well-documented. An efficient preparation involves the cyclization of 2,3-diaminobenzoic acid with triethyl orthoformate at elevated temperatures, yielding the parent benzimidazole, which is subsequently converted to the hydrochloride salt . Researchers value this compound for its ability to interface with various molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites . Safety Information: For research use only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

1H-benzimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIYXCFUCJXQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using 2,3-Diaminobenzoic Acid and Triethyl Orthoformate

One of the most straightforward and high-yielding methods involves heating 2,3-diaminobenzoic acid with triethyl orthoformate at elevated temperatures (~130 °C) overnight. This reaction promotes cyclization to form 1H-benzoimidazole-4-carboxylic acid with yields reported up to 98%. The product precipitates upon addition of diethyl ether and can be isolated by filtration as a white solid.

  • Reaction conditions:
    • 2,3-Diaminobenzoic acid (1.0 g, 6.57 mmol)
    • Triethyl orthoformate (20 mL)
    • Heating at 130 °C overnight
    • Work-up with diethyl ether (100 mL)
  • Yield: 98%
  • Characterization: 1H NMR and mass spectrometry confirm the product identity.

Cyclization via o-Phenylenediamine and Carboxylic Acids under Polyphosphoric Acid or Acidic Reflux

Another classical route involves refluxing o-phenylenediamine with substituted carboxylic acids such as 4-aminobenzoic acid in high-boiling solvents like dimethylbenzene in the presence of polyphosphoric acid. This method facilitates ring closure forming the benzimidazole ring and introduces the carboxylic acid functionality at the 4-position.

  • Typical conditions:
    • 1:1 molar ratio of o-phenylenediamine and 4-aminobenzoic acid
    • Reflux in dimethylbenzene with polyphosphoric acid for ~6 hours
  • Outcome: Efficient cyclization yielding benzimidazole derivatives with carboxylic acid groups.

Synthesis via Imidoyl Chloride Intermediates and Isocyanoacetate Esters

Advanced synthetic strategies involve multi-step sequences where an acyl chloride reacts with aniline derivatives to form amides, which are then converted into imidoyl chlorides. These intermediates undergo cycloaddition with ethyl isocyanoacetate under basic conditions (e.g., DBU in THF) at low temperatures (-78 °C to room temperature) to yield 1H-imidazole-4-carboxylate esters. Subsequent hydrolysis converts esters to carboxylic acids.

  • Key steps:
    • Acyl chloride + aniline → amide
    • Amide → imidoyl chloride
    • Imidoyl chloride + ethyl isocyanoacetate (with DBU) → imidazole-4-carboxylate ester
    • Hydrolysis of ester → 1H-imidazole-4-carboxylic acid
  • Yields: Moderate to good (e.g., 64% for ester intermediate)
  • Advantages: Allows introduction of various substituents for structural diversity.

Conversion to Hydrochloride Salt

The free acid 1H-benzoimidazole-4-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by crystallization.

  • Typical procedure:
    • Dissolve free acid in suitable solvent
    • Add HCl (gaseous or aqueous) to adjust pH and form hydrochloride salt
    • Isolate by filtration or crystallization
  • This step improves compound stability and solubility for further applications.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Cyclization of 2,3-diaminobenzoic acid with triethyl orthoformate 2,3-Diaminobenzoic acid, triethyl orthoformate 130 °C, overnight 98 Simple, high yield, direct cyclization
Reflux of o-phenylenediamine with 4-aminobenzoic acid o-Phenylenediamine, 4-aminobenzoic acid, polyphosphoric acid Reflux 6 h, dimethylbenzene Not specified Classical method, requires strong acid
Imidoyl chloride + ethyl isocyanoacetate cycloaddition Acyl chloride, aniline, ethyl isocyanoacetate, DBU -78 °C to RT, 48 h ~64 (ester intermediate) Multi-step, allows substitution diversity
Hydrochloride salt formation 1H-benzoimidazole-4-carboxylic acid Treatment with HCl Quantitative Salt formation for stability

Research Findings and Notes

  • The cyclization with triethyl orthoformate is widely reported as a straightforward and efficient route with excellent yields and purity, making it a preferred industrial and laboratory method.

  • The use of polyphosphoric acid and high-boiling solvents for cyclization is effective but involves harsher conditions and may require more extensive purification.

  • The imidoyl chloride/isocyanoacetate approach provides a versatile platform for synthesizing substituted benzimidazole derivatives, useful for medicinal chemistry applications, though it is more complex and time-consuming.

  • Conversion to the hydrochloride salt is a standard procedure to enhance compound handling and formulation properties.

Chemical Reactions Analysis

Esterification Reactions

1H-Benzimidazole-4-carboxylic acid undergoes esterification under acidic conditions. In a representative procedure ( ):

  • Reagents : Ethanol, saturated ethanolic HCl

  • Conditions : Reflux for 15 hours

  • Product : Ethyl 1H-benzimidazole-4-carboxylate

  • Yield : 61%

  • Key Data :

    • Rf = 0.92 (silica gel, CH2Cl2/MeOH 80:20)

    • MS (ESI): m/z [M+H]+ = 191

This reaction demonstrates the stability of the benzimidazole core under prolonged acidic reflux conditions.

Amide Formation and Peptide Coupling

The carboxylic acid group facilitates amide bond formation. A HBTU-promoted methodology ( ) enables efficient coupling with amines:

  • General Protocol :

    • Step 1 : Activation with HBTU (2 equiv) and DIPEA (3 equiv) in PhMe/DMF at RT for 4 h.

    • Step 2 : Cyclization under reflux (3 h) to form benzimidazoles.

  • Substrate Scope :

    Substrate TypeExample ProductYield (%)
    Boc-protected amino acidsBoc-Leu-derived benzimidazole96
    Aliphatic carboxylic acidsHexanoic acid derivative94
    Indole-2-carboxylic acids5-Bromoindole derivative88
  • Advantages :

    • No mineral acid required.

    • Tolerates sensitive groups (e.g., benzyl ethers, thioethers).

Cyclization to Benzimidazole Derivatives

The compound serves as a precursor for synthesizing substituted benzimidazoles via dehydrative cyclization. Key findings from and :

  • Reaction with Diamines :

    • Conditions : Na2S2O5 in ethanol, room temperature.

    • Example : Condensation with 4-piperazinyl-phenylenediamine derivatives yields 2-aryl-5-formyl-1H-benzimidazoles (67–91% yield).

  • Thermal Stabilization :

    • Derivatives like 11a and 12b increase DNA duplex stability (ΔTm = 5–9°C) via minor groove binding .

Hydrolysis of Esters

Methyl esters of related benzimidazole-carboxylic acids undergo hydrolysis ( ):

  • Conditions : NaOH (2 equiv) in MeOH/H2O (1:1) at 50°C for 2 h.

  • Yield : 49–100% (pH-dependent precipitation).

  • Key Data :

    • ESI-MS (M+1): 177 for 1-methyl-1H-benzimidazole-2-carboxylic acid.

Side Chain Modifications

  • Transamidation : Boc-Gln-OH derivatives form tricyclic structures via side-chain amide participation (96% yield) .

  • Halogenation : Bromo- and iodo-substituted analogues (e.g., 20 , 21 ) enable further cross-coupling reactions .

Challenges and Limitations

  • Epimerization : Alpha-aminobenzimidazoles often racemize during synthesis due to acidic α-protons ( ).

  • Solubility Constraints : Bulky substrates require polar solvents (DMF/dioxane) for efficient coupling ( ).

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 1H-benzoimidazole-4-carboxylic acid hydrochloride. For instance:

  • Hepatitis B and C Viruses : Research indicates that benzimidazole derivatives can inhibit the secretion of hepatitis B surface antigen (HBsAg) and exhibit antiviral activity against hepatitis C virus (HCV). A specific study demonstrated that certain benzimidazole compounds exhibited EC50 values as low as 0.007 nM against HCV, showcasing their potential as therapeutic agents for viral infections .

Anticancer Properties

This compound has also been investigated for its anticancer effects:

  • Inhibition of Tumor Growth : A series of studies have reported that derivatives of benzimidazole can suppress tumor growth in various cancer cell lines. For example, compounds derived from benzimidazole exhibited IC50 values ranging from 0.98 to 7.9 μM against human pancreatic carcinoma and leukemia cell lines, indicating their potential as anticancer drugs .

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step processes that yield various derivatives with enhanced biological activities. The development of hybrid compounds combining benzimidazole with other pharmacophores has been shown to improve potency and selectivity against specific targets.

Case Study: Hybrid Compounds

A notable case study involved the synthesis of benzimidazole-coumarin hybrids, which demonstrated significant antiviral activity against HCV. The hybridization approach allowed for the fine-tuning of biological activity through structural modifications, leading to compounds with improved efficacy .

Material Science Applications

Beyond pharmacological uses, this compound serves as a precursor in materials science:

  • Corrosion Inhibition : The compound exhibits corrosion-inhibiting properties when applied to metals exposed to acidic environments. This application is particularly relevant in industrial settings where metal degradation poses significant challenges .

Data Summary Table

Application AreaSpecific UseKey Findings
AntiviralHepatitis B/CEC50 values as low as 0.007 nM against HCV
AnticancerTumor Growth InhibitionIC50 values between 0.98 - 7.9 μM in various cancer cell lines
Material ScienceCorrosion InhibitionEffective in acidic environments

Mechanism of Action

The mechanism of action of 1H-benzoimidazole-4-carboxylic acid hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, benzimidazole derivatives can interfere with DNA synthesis and repair, leading to their use as anticancer and antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(4-Chlorophenyl)-1H-Imidazole-4-Carboxylic Acid

This compound (CAS: 445302-22-7) shares a similar imidazole-carboxylic acid backbone but differs in substituents. Key comparisons include:

  • Core Structure : The benzoimidazole ring in the target compound provides extended aromaticity compared to the simpler imidazole ring in 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid. This likely increases stability and π-π stacking interactions in biological systems.
  • In contrast, the hydrochloride salt in the target compound balances lipophilicity with enhanced solubility .
Property 1H-Benzoimidazole-4-Carboxylic Acid Hydrochloride 1-(4-Chlorophenyl)-1H-Imidazole-4-Carboxylic Acid
Molecular Formula C₈H₇ClN₂O₂ (estimated) C₁₀H₇ClN₂O₂
Solubility High (due to hydrochloride salt) Moderate (chlorophenyl reduces solubility)
Bioactivity Potential enzyme inhibition (inferred) Not explicitly reported

Pharmacologically Active Hydrochlorides

Several hydrochlorides with demonstrated enzyme inhibitory activity (e.g., Butenafine hydrochloride, Tranylcypromine hydrochloride) serve as functional comparators :

  • Butenafine Hydrochloride : A broad-spectrum antifungal agent. Unlike the target compound, it lacks a carboxylic acid group but shares the hydrochloride salt for solubility.
  • Tranylcypromine Hydrochloride: A monoamine oxidase inhibitor. Its cyclopropane ring contrasts with the benzoimidazole core, highlighting how structural variations dictate target specificity.
Compound Target Enzyme/Activity IC₅₀/EC₅₀ Structural Features
This compound SARS-CoV-2 3CLpro (hypothetical) Not reported Benzoimidazole + carboxylic acid + HCl
Butenafine Hydrochloride SARS-CoV-2 3CLpro ~10 µM Benzylamine + HCl
Tranylcypromine Hydrochloride SARS-CoV-2 3CLpro ~50 µM Cyclopropane + HCl

Key Research Findings and Implications

  • Structural Flexibility : The benzoimidazole scaffold allows for tunable interactions with enzymes or receptors, as seen in related compounds like berberine hydrochloride (). Substitution at the 4-position with a carboxylic acid may enhance binding to polar active sites.
  • Salt Form Advantages : Hydrochloride salts, as demonstrated by Saquinavir mesylate (), improve pharmacokinetic profiles, suggesting similar benefits for the target compound .
  • Gaps in Data : Direct inhibitory data for this compound are lacking. However, its structural similarity to active hydrochlorides supports further investigation into antiviral or antimicrobial applications.

Biological Activity

1H-Benzoimidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzimidazole family, which is recognized for its diverse biological and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and various pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzene ring fused to an imidazole ring with a carboxylic acid group at the 4-position. This unique structure allows it to interact with various biological macromolecules, influencing their function and activity. The compound is known for its stability and bioavailability, which are critical for its biological effects .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, thereby affecting cellular functions .
  • Cell Signaling Modulation : It influences cell signaling pathways, impacting gene expression and cellular metabolism .
  • Target Interactions : Similar to other benzimidazole derivatives, it interacts with proteins and nucleic acids, leading to alterations in cellular activities .

Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml against Salmonella typhi .
  • Antitumor Effects : Research indicates that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound has been evaluated for its potential in reducing inflammation in various models, making it a candidate for treating inflammatory diseases .
  • Antiviral Activity : Some studies suggest efficacy against viral infections, including respiratory syncytial virus (RSV) .

Case Studies

Several studies highlight the biological activity of this compound:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial properties of several benzimidazole derivatives. Compounds derived from this compound exhibited promising antibacterial activity with MIC values indicating effectiveness against resistant strains .
  • Anticancer Research : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Inflammation Model : Experimental models have shown that treatment with this compound can lead to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Metabolic Pathways : It interacts with various metabolic enzymes, influencing the flux of metabolites within cells .
  • Cellular Localization : The subcellular localization of the compound affects its interaction with target biomolecules, which is crucial for its biological activity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialSignificant activity against S. typhi (MIC = 12.5 μg/ml)
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AntiviralEfficacy against RSV

Q & A

Q. What are the recommended synthetic routes for 1H-benzoimidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves cyclization or substitution reactions. For example, 1H-imidazole derivatives can be synthesized via hydrolysis of sulfonyl chloride intermediates under controlled conditions (e.g., using NaOH at 60–80°C) . Reaction optimization may include adjusting pH, temperature, and catalyst selection. Davis et al. (1982) reported a multi-step approach starting from imidazole precursors, with yield improvements achieved by slow addition of reagents and inert atmosphere conditions to minimize side reactions .

Q. How can HPLC be used to assess the purity of this compound?

  • Methodological Answer : A validated HPLC method using a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate is recommended. Detection at 207 nm provides optimal sensitivity for carboxylic acid derivatives. Calibration curves (1–10 µg/mL) should be established, with recovery rates monitored at low, medium, and high concentrations (e.g., 100.1% ± 1.3% RSD) .

Q. What are the critical physical properties (e.g., melting point, solubility) to verify during characterization?

  • Methodological Answer : Key properties include:
  • Melting Point : Reported ranges vary (e.g., 239–241°C for hydrated forms vs. 313–315°C for anhydrous analogs), necessitating differential scanning calorimetry (DSC) for confirmation .
  • Solubility : Test in polar solvents (water, methanol) and DMSO. Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Molecular Weight : Confirm via mass spectrometry (e.g., ESI-MS) against theoretical values (e.g., 256.68 g/mol for hydrated forms) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Contradictions in spectral data may arise from polymorphism, hydration states, or impurities. Strategies include:
  • Comparative Analysis : Cross-reference with high-purity standards (≥95%) from certified suppliers.
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or X-ray crystallography to confirm crystal structure .
  • Batch Consistency : Replicate synthesis under controlled conditions to isolate variability sources .

Q. What strategies improve yield in multi-step syntheses of 1H-benzoimidazole-4-carboxylic acid derivatives?

  • Methodological Answer :
  • Intermediate Purification : Use flash chromatography or recrystallization after each step to remove byproducts.
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) can enhance regioselectivity in cyclization steps.
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How does the compound’s stability vary under acidic or oxidative conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in pH-adjusted buffers (1–13). Monitor via HPLC for degradation products (e.g., free carboxylic acid or imidazole ring cleavage).
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic degradation.
  • Storage : Store at –20°C in amber vials under nitrogen to prevent photolytic and oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzoimidazole-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1H-benzoimidazole-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.